7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C9H7NO6 and a molecular weight of 225.15 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring system substituted with a nitro group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the following steps:
Ring Closing Metathesis: The starting materials, which include appropriate precursors, undergo ring-closing metathesis using a nitro-Grela catalyst at ppm levels.
Asymmetric Hydrogenation: The intermediate compounds are then subjected to asymmetric hydrogenation using catalysts such as [Ir (cod)Cl]2/BIDIME-dimer to achieve high enantioselectivity.
Chemical Reactions Analysis
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Hydrogenation: The compound can undergo hydrogenation reactions to reduce the nitro group or other unsaturated bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxine ring system play crucial roles in its biological activity. The compound may interact with receptors or enzymes, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared with other similar compounds, such as:
6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine: This compound has a similar structure but includes a methyl group instead of a carboxylic acid group.
2,3-Dihydro-1,4-benzodioxine: This compound lacks the nitro and carboxylic acid groups, making it less reactive and biologically active.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGQHROZQJASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387939 |
Source
|
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-33-0 |
Source
|
Record name | 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57672-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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